2-Chloro-1,3-dinitrobenzene

Catalog No.
S569485
CAS No.
606-21-3
M.F
C6H3ClN2O4
M. Wt
202.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-1,3-dinitrobenzene

CAS Number

606-21-3

Product Name

2-Chloro-1,3-dinitrobenzene

IUPAC Name

2-chloro-1,3-dinitrobenzene

Molecular Formula

C6H3ClN2O4

Molecular Weight

202.55 g/mol

InChI

InChI=1S/C6H3ClN2O4/c7-6-4(8(10)11)2-1-3-5(6)9(12)13/h1-3H

InChI Key

BPPMIQPXQVIZNJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]

Solubility

Moderately soluble in benzene, ether; soluble in alcohol. Practically insoluble in water.

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]

Use as a Solvent in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

2-Cl-1,3-DNB finds application in scientific research as a solvent in specific analytical techniques. Its low solubility in water and moderate solubility in organic solvents like benzene and ether make it suitable for separating non-polar and slightly polar compounds in HPLC []. Additionally, its unique chemical properties render it useful in specific NMR spectroscopy applications, particularly for studying compounds with limited solubility in common solvents [].

2-Chloro-1,3-dinitrobenzene is an aromatic compound with the molecular formula C6H3ClN2O4 and a molecular weight of 202.55 g/mol. It features two nitro groups and one chlorine atom attached to a benzene ring, specifically at the 1 and 3 positions relative to each other. This compound is known for its yellow crystalline appearance and is classified as a hazardous material due to its toxicity and potential carcinogenic properties. It is soluble in alcohol, moderately soluble in benzene and ether, and practically insoluble in water .

, primarily due to its electron-withdrawing nitro groups which enhance its reactivity:

  • Nucleophilic Aromatic Substitution: The compound readily undergoes nucleophilic substitution reactions where nucleophiles displace the chlorine atom.
  • Reduction: Nitro groups can be reduced to amino groups using reducing agents such as iron with hydrochloric acid or through catalytic hydrogenation .
  • Oxidation: Although less common, oxidation reactions can occur under specific conditions.

Common Reagents and Conditions

  • Nucleophilic Substitution: Typically performed in ethanol at room temperature with nucleophiles like dimethylamine.
  • Reduction: Carried out using iron and hydrochloric acid or through catalytic hydrogenation.
  • Oxidation: Requires strong oxidizing agents under controlled conditions.

2-Chloro-1,3-dinitrobenzene exhibits significant biological activity, particularly in biochemical pathways:

  • Mechanism of Action: It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can induce oxidative stress and affect cellular processes such as signaling pathways and gene expression.
  • Biochemical Properties: The compound interacts with enzymes like glutathione S-transferases, which are involved in detoxification processes.
  • Toxicity: It is classified as fatal if swallowed or inhaled, and prolonged exposure may cause organ damage .

The synthesis of 2-Chloro-1,3-dinitrobenzene typically involves the nitration of 1-chloro-2-nitrobenzene. The process requires concentrated nitric acid and sulfuric acid as catalysts under controlled temperature conditions to ensure selective formation of the desired dinitro derivative. In industrial settings, large-scale nitration reactors are utilized to optimize yield and purity through meticulous control of reaction parameters .

Feasible Synthetic Routes

  • Nitration of 1-Chloro-2-Nitrobenzene:
    • Reactants: 1-chloro-2-nitrobenzene, concentrated nitric acid, sulfuric acid.
    • Conditions: Controlled temperature to favor the formation of the 1,3-dinitro derivative.
  • Micellar Reactions:
    • In biphasic systems with hydroxide ions in micelles, it forms aryl micellar ethers that subsequently react with hydroxide ions to yield phenolic products.

2-Chloro-1,3-dinitrobenzene is utilized in various applications:

  • Intermediates for Dyes and Pigments: It serves as a precursor in the synthesis of various dyes and pigments used in textiles and other materials .
  • Solvents: Employed as a solvent in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
  • Chemical Research: Used in laboratories for studying electrophilic aromatic substitution reactions and other chemical mechanisms.

Several compounds share structural similarities with 2-Chloro-1,3-dinitrobenzene. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
1-Chloro-2-nitrobenzeneSimilar aromatic ringChlorine at different position
1,3-DinitrobenzeneLacks chlorineTwo nitro groups on benzene
2-NitrochlorobenzeneSimilar halogenContains only one nitro group
2-Chloro-4-nitrophenolHydroxyl groupHydroxyl group adds different reactivity

Uniqueness of 2-Chloro-1,3-Dinitrobenzene

The unique combination of two nitro groups and one chlorine atom at specific positions on the benzene ring imparts distinct reactivity patterns not observed in similar compounds. Its ability to undergo nucleophilic aromatic substitution reactions makes it particularly valuable in synthetic organic chemistry while also posing significant biological risks due to its toxicity .

Color/Form

Yellow crystals from benzene

XLogP3

1.8

Boiling Point

315.0 °C
315 °C

Density

1.6867 g/ml @ 16.5 °C

Melting Point

88.0 °C
86-87 °C

UNII

LG72RND0AB

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

606-21-3

Wikipedia

2,6-dinitrochlorobenzene

Methods of Manufacturing

Prepd from 2,6-dinitroaniline by the Sandmeyer reaction.

General Manufacturing Information

Benzene, 2-chloro-1,3-dinitro-: INACTIVE
THE MIXT OF 2,4- AND 2,6-DINITROCHLOROBENZENES (OF WHICH THE 2,4-CMPD IS PRESENT IN LARGEST AMT) CAN BE SEPARATED WITH AN ALKALINE ETHANOL-WATER SOLN.
Commercial chlorodinitrobenzene is usually mixt of six possible isomers, which are closely related chemically and physically to each other. /Chlorodinitrobenzenes/
CHLORODINITROBENZENE IS...ENCOUNTERED AS AN INT IN MFR OF PICRIC ACID, AND FORMERLY EMPLOYED IN COMBINATION WITH DINITROBENZENE IN AN EXPLOSIVE KNOWN AS ROBURITE.

Dates

Modify: 2023-08-15

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